![molecular formula C10H7F3N6 B11103919 6-Hydrazinyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11103919.png)
6-Hydrazinyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-a]phthalazine
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Overview
Description
PCAF-IN-2 is a potent inhibitor of the p300/CBP-associated factor (PCAF), a histone acetyltransferase enzyme. This compound has shown significant potential in scientific research, particularly in the fields of cancer therapy and epigenetics. PCAF-IN-2 is known for its ability to induce apoptosis and arrest the cell cycle at the G2/M phase, making it a valuable tool in the study of cell cycle regulation and cancer treatment .
Preparation Methods
The synthesis of PCAF-IN-2 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of PCAF-IN-2 is synthesized using a series of condensation and cyclization reactions.
Functional Group Introduction: Functional groups such as trifluoromethyl and amino groups are introduced to enhance the compound’s inhibitory activity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve a high degree of purity.
Chemical Reactions Analysis
PCAF-IN-2 undergoes several types of chemical reactions, including:
Oxidation: PCAF-IN-2 can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on PCAF-IN-2, potentially altering its inhibitory activity.
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of PCAF-IN-2 with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its efficacy against various bacterial strains and fungi. The mechanism of action often involves the inhibition of specific enzymes or disruption of cellular processes, which can lead to cell death in microbial organisms.
Anticancer Activity
6-Hydrazinyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-a]phthalazine has shown promising results in anticancer studies. It has been evaluated for its antiproliferative activity against several cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT-116). In vitro studies have demonstrated that compounds derived from this structure can inhibit cell growth effectively. For instance, certain derivatives exhibited IC₅₀ values in the range of 1.0–18.20 µM against MCF-7 cells . The compound's ability to interfere with DNA replication and repair mechanisms contributes to its anticancer effects.
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of various derivatives of this compound against human cancer cell lines. The results indicated that modifications in the substituents significantly affected the biological activity. For example, compounds with specific functional groups showed enhanced potency compared to simpler analogs .
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
Compound A | MCF-7 | 1.0 |
Compound B | HCT-116 | 0.98 |
Compound C | MCF-7 | 10.4 |
Compound D | HCT-116 | 8.8 |
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against various pathogens. The findings suggested that it could serve as a potential lead compound for developing new antimicrobial agents due to its effectiveness against resistant strains.
Mechanism of Action
PCAF-IN-2 exerts its effects by inhibiting the activity of the p300/CBP-associated factor (PCAF), a histone acetyltransferase enzyme. This inhibition leads to a decrease in histone acetylation, which in turn affects gene expression and cellular processes. The molecular targets of PCAF-IN-2 include histone proteins, which are acetylated by PCAF to regulate gene expression. By inhibiting PCAF, PCAF-IN-2 disrupts the acetylation of histones, leading to changes in gene expression and cellular functions .
Comparison with Similar Compounds
PCAF-IN-2 is unique among histone acetyltransferase inhibitors due to its potent inhibitory activity and ability to induce apoptosis and cell cycle arrest. Similar compounds include:
Anacardic Acid: A natural compound that inhibits PCAF but with lower potency compared to PCAF-IN-2.
Isothiazolones: Synthetic inhibitors of PCAF and p300 with varying degrees of potency.
Lysine Acetyltransferase Inhibitors: A broad class of inhibitors that target various histone acetyltransferases, including PCAF.
PCAF-IN-2 stands out due to its high potency and specific inhibitory activity against PCAF, making it a valuable tool for scientific research and drug development .
Biological Activity
6-Hydrazinyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique molecular structure characterized by a trifluoromethyl group and a hydrazinyl moiety attached to a triazolo-phthalazine framework. Its molecular formula is C8H6F3N5, with a molecular weight of approximately 200.20 g/mol.
Biological Properties
Research indicates that this compound exhibits notable antimicrobial and anticancer properties. The mechanisms underlying its biological activity typically involve the inhibition of specific enzymes or interactions with cellular receptors, which may disrupt critical cellular processes such as DNA replication and repair.
Antimicrobial Activity
Studies have demonstrated that this compound shows promising antimicrobial effects against various bacterial strains. For instance, it has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria, showcasing significant inhibitory concentrations (IC50 values) that suggest potential as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays against several tumor cell lines. Notably, it has been reported to exhibit potent antiproliferative effects on lung, breast, colon, and prostate cancer cells. The compound's IC50 values in these assays indicate strong activity compared to standard chemotherapeutic agents like doxorubicin .
The proposed mechanisms for the anticancer activity of this compound include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Receptor Interaction : It has been suggested that the compound interacts with specific receptors that play critical roles in tumor growth and metastasis.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been a focal point in research aimed at enhancing its biological efficacy. Variations in substituents on the triazolo-phthalazine framework have shown to affect its potency and selectivity against different cancer cell lines. For example, modifications to the hydrazinyl group have resulted in derivatives with improved biological profiles .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Prostate Cancer Cells : A study reported an IC50 value of 0.33 μM against PC-3 prostate cancer cells, indicating high potency compared to other tested compounds .
- Antimicrobial Evaluation : In another study focusing on antimicrobial activity, the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with IC50 values ranging from 5 to 15 μM.
Synthesis and Characterization
The synthesis of this compound typically involves cyclization reactions between hydrazine derivatives and triazole precursors under controlled conditions. Advanced techniques such as continuous flow reactors are employed to optimize yields and purity.
Synthesis Overview
Step | Reaction Type | Key Reagents | Outcome |
---|---|---|---|
1 | Cyclization | Hydrazine + Triazole Derivative | Formation of Triazolo-phthalazine |
2 | Purification | Chromatography | High purity product |
Properties
Molecular Formula |
C10H7F3N6 |
---|---|
Molecular Weight |
268.20 g/mol |
IUPAC Name |
[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-yl]hydrazine |
InChI |
InChI=1S/C10H7F3N6/c11-10(12,13)9-17-16-8-6-4-2-1-3-5(6)7(15-14)18-19(8)9/h1-4H,14H2,(H,15,18) |
InChI Key |
VXUZXROYRSNHSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NN=C3C(F)(F)F)NN |
Origin of Product |
United States |
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